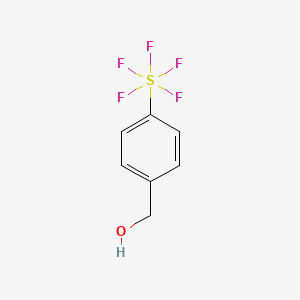

4-(Pentafluorosulfur)benzyl alcohol

説明

Significance of the Pentafluorosulfanyl (SF5) Group in Modern Organic Chemistry

The pentafluorosulfanyl (SF5) group is often dubbed a "super-trifluoromethyl group" due to its exceptional characteristics that often surpass those of the well-established trifluoromethyl (CF3) group. sci-hub.se Its significance stems from a unique combination of properties:

High Electronegativity: The five fluorine atoms surrounding the sulfur atom create a powerful electron-withdrawing effect, making the SF5 group one of the most electronegative functional groups in organic chemistry. This property can profoundly influence the electronic environment of a molecule.

Chemical and Thermal Stability: The SF5 group exhibits remarkable stability towards heat and chemical degradation, a highly desirable trait for developing robust materials and pharmaceuticals. uochb.cz

Lipophilicity: Despite its high polarity, the SF5 group can enhance the lipophilicity of a molecule, which is a critical parameter for improving the bioavailability of drug candidates.

Steric Profile: The SF5 group possesses a distinct conical shape and a larger steric footprint than the trifluoromethyl group, which can be strategically utilized in the design of molecules that interact with specific biological targets.

These properties make the SF5 group an attractive bioisostere for other functionalities, such as the tert-butyl group, halogens, and the nitro group, in the design of new bioactive compounds.

Contextualizing 4-(Pentafluorosulfur)benzyl alcohol within the Landscape of SF5 Chemistry

This compound holds a strategic position within the expanding field of SF5 chemistry. As a benzylic alcohol, it possesses a reactive hydroxyl group that can be readily transformed into a wide array of other functional groups, making it a valuable synthetic intermediate. Its aromatic ring, activated by the potent electron-withdrawing SF5 group, also presents opportunities for various substitution reactions. The study of this specific molecule provides a platform to understand the interplay between the influential SF5 group and the versatile benzylic alcohol moiety.

Overview of Research Trajectories for Novel SF5-Containing Scaffolds

The unique attributes of the SF5 group have spurred research into the development of novel molecular scaffolds containing this functionality. Current research is actively exploring several avenues:

Development of New Synthetic Methodologies: A primary focus is on creating efficient and scalable methods for introducing the SF5 group into diverse organic molecules. This includes the development of new reagents and catalytic systems. uochb.czrwth-aachen.de

Medicinal Chemistry Applications: Researchers are actively incorporating the SF5 group into known drug molecules to enhance their efficacy, metabolic stability, and pharmacokinetic profiles. The synthesis of SF5-containing amino acids and other biologically relevant structures is a key area of investigation.

Materials Science: The exceptional stability and electronic properties of SF5-containing compounds make them promising candidates for the development of advanced materials, such as liquid crystals, polymers, and optoelectronic devices. uochb.cz

The exploration of molecules like this compound is integral to advancing these research trajectories, providing fundamental knowledge and building blocks for the next generation of SF5-containing innovations.

特性

IUPAC Name |

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEQGUCFBIRBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Pentafluorosulfur Benzyl Alcohol

Historical and Classical Approaches to Aryl-SF5 Moiety Installation

The pioneering methods for creating the Ar-SF5 bond were direct, oxidative fluorinations of sulfur-containing aromatic precursors. While foundational, these techniques were often hampered by low yields and a lack of general applicability. nih.gov

The earliest synthetic routes to arylsulfur pentafluorides involved the direct oxidation of aryl thiols or diaryl disulfides with potent fluorinating agents, most notably elemental fluorine (F₂). nih.gov In these reactions, a substrate like a diaryl disulfide is treated with F₂ gas, often diluted with an inert gas like nitrogen, in a suitable solvent. chemrxiv.orgnih.gov This process proceeds through an intermediate arylsulfur trifluoride (ArSF₃), which is further oxidized to the final ArSF₅ product. google.com

However, these methods presented significant challenges. The high reactivity of elemental fluorine often led to undesired side reactions, including fluorination of the aromatic ring, which complicates purification and lowers the yield of the desired product. google.com The reactions required careful temperature control, typically at low temperatures (e.g., -35°C to -15°C), to mitigate these side reactions. google.com Consequently, direct fluorination was characterized by low yields and a narrow substrate scope, limiting its utility for creating a diverse range of SF5-substituted building blocks. researchgate.netnih.gov

| Precursor Type | Fluorinating Agent | Key Conditions | Major Challenges |

| Diaryl Disulfides | Elemental Fluorine (F₂) | Low Temperature, Inert Solvent | Low Yields, Ring Fluorination, Safety Concerns |

| Aromatic Thiols | Elemental Fluorine (F₂) | Batch or Flow Reactors | Narrow Substrate Scope, Byproduct Formation |

This interactive table summarizes the key features of direct fluorination methods.

To overcome the limitations of direct fluorination, a two-step approach involving arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediates was developed. nih.govnih.gov This method generally provides higher yields under milder and safer conditions. nih.gov

The first step is the chlorofluorination of aryl thiols or diaryl disulfides to generate the ArSF₄Cl species. nih.gov A significant advancement in this area was the development of protocols using reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF), which avoid the need for hazardous gas reagents. digitellinc.com

In the second step, the chlorine atom in the ArSF₄Cl intermediate is exchanged for a fluorine atom to yield the final arylsulfur pentafluoride. nih.gov This transformation can be achieved using various fluoride sources. Reagents such as zinc fluoride (ZnF₂), hydrogen fluoride-pyridine, or antimony fluorides (Sb(III)/Sb(V)) have proven effective for this Cl-F exchange, furnishing the desired Ar-SF₅ compounds in good to excellent yields under mild conditions. nih.gov This two-step sequence, particularly the method developed by Umemoto and coworkers, became a more standard and reliable approach for synthesizing a wider array of Ar-SF₅ compounds compared to direct fluorination. nih.gov

| Step | Reagents | Intermediate/Product | Advantages |

| 1. Chlorofluorination | Aryl Disulfide/Thiol + TCICA/KF | ArSF₄Cl | Avoids hazardous gas reagents |

| 2. Fluorination | ArSF₄Cl + ZnF₂, HF, or SbF₅ | ArSF₅ | Higher yields, milder conditions, broader scope |

This interactive table outlines the two-step synthesis of Ar-SF₅ via ArSF₄Cl intermediates.

Contemporary and Advanced Synthetic Methodologies for 4-(Pentafluorosulfur)benzyl alcohol

Recent research has focused on developing more sophisticated and versatile methods for synthesizing SF5-arenes, including transition-metal catalysis and the use of novel electrophilic reagents. These strategies aim to improve efficiency, selectivity, and functional group tolerance.

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to forming SF5-arenes is an active area of research. While direct palladium-catalyzed C-H pentafluorosulfanylation remains a significant challenge, related strategies have shown great promise. For instance, palladium-catalyzed reactions have been developed to synthesize complex SF5-containing molecules, such as 2-SF5-indenols, by reacting readily accessible SF5-alkynes with boronic acid derivatives. nih.gov This highlights the utility of palladium catalysis in constructing carbon-carbon bonds with SF5-substituted building blocks.

Furthermore, palladium-catalyzed C-H functionalization offers a powerful tool for modifying arenes. harvard.edunih.gov Strategies involving ligand-assisted C-H activation could, in principle, be applied to introduce the SF5 group or a precursor. nih.gov For example, electrophilic C-H fluorination has been achieved using a palladium catalyst that formally transfers an "F+" equivalent to an arene via a high-valent Pd(IV)-F species. nih.gov Adapting such a system for an "SF5+" transfer represents a frontier in the field.

The direct functionalization of an aromatic ring using an electrophilic SF5 source via an electrophilic aromatic substitution (SEAr) mechanism is an attractive, though challenging, strategy. nih.govrsc.org The success of SEAr reactions depends on generating a sufficiently reactive electrophile to attack the arene π-system. nih.gov

The key reagent for this approach is pentafluorosulfur chloride (SF₅Cl), which can act as a source of the SF₅ radical. digitellinc.com Historically, SF₅Cl was difficult to obtain, which limited the exploration of its reactivity. digitellinc.com However, recent developments have provided milder, hazardous-reagent-free protocols for its synthesis, opening new avenues for research. digitellinc.com The functionalization of arenes can also be achieved using highly electrophilic radicals that elicit charge transfer from the aromatic ring, leading to high positional selectivity, an approach that could potentially be extended to SF₅ radicals. nih.gov

Nucleophilic aromatic substitution (SNAr) provides a powerful and complementary strategy for synthesizing highly functionalized SF5-arenes. masterorganicchemistry.comlibretexts.org This reaction is effective when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org The pentafluorosulfur group is an exceptionally strong electron-withdrawing substituent, making it a potent activator for SNAr reactions. nih.govbeilstein-journals.org

This approach is exemplified by the chemistry of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.govbeilstein-journals.org The combined electron-withdrawing power of the SF₅ and nitro groups makes the fluorine atom highly susceptible to displacement by a wide range of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines. nih.gov This allows for the synthesis of diverse 3,5-disubstituted (pentafluorosulfanyl)benzenes. beilstein-journals.org

For the synthesis of this compound, one could envision a route starting from a precursor like 4-nitro-1-(pentafluorosulfanyl)benzene. The nitro group could be chemically transformed into the desired benzyl (B1604629) alcohol moiety through a sequence of standard organic reactions. Alternatively, a precursor like 4-fluoro-1-nitro-2-(pentafluorosulfur)benzene could undergo SNAr, with subsequent manipulation of the nitro group to generate the final product. This modular approach, using the SF₅ group to activate the ring for substitution, provides a versatile pathway to complex SF₅-substituted targets. nih.gov

| Starting Material | Nucleophile | Product Type |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Alcohols (MeOH, EtOH) | 3-Alkoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol, Thiophenol | 3-Phenoxy/Thiophenoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Dialkylamines | 3-Dialkylamino-5-nitro-1-(pentafluorosulfanyl)benzene |

This interactive table shows examples of SNAr reactions on a representative SF₅-activated aromatic ring.

Applications of Organometallic Reagents in SF5-Arene Synthesis

The introduction of the pentafluorosulfur (SF5) group onto an aromatic ring is a critical step in the synthesis of this compound. Organometallic reagents play a pivotal role in this transformation, offering versatile pathways to form the crucial carbon-sulfur bond. youtube.comyoutube.com These reagents, characterized by a carbon-metal bond, function as potent nucleophiles or can undergo transmetalation, enabling the formation of otherwise challenging chemical linkages. youtube.comyoutube.com

Commonly employed organometallic reagents include organolithium and Grignard reagents (organomagnesium halides). youtube.comyoutube.com These are typically prepared by the reaction of an organic halide with the corresponding metal, such as lithium or magnesium. youtube.comyoutube.com The resulting organometallic compound possesses a highly polarized carbon-metal bond, rendering the carbon atom strongly nucleophilic. youtube.com

In the context of SF5-arene synthesis, an aryl organometallic species can be reacted with a suitable SF5-containing electrophile. For instance, an aryl Grignard reagent can be prepared from the corresponding aryl bromide and subsequently reacted with an SF5-electrophile to yield the desired SF5-arene. The choice of solvent is crucial for the stability and reactivity of these organometallic reagents, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being commonly used to solvate and stabilize the organometallic complex. youtube.com

Another powerful strategy involves the use of organolithium reagents. Aryl halides can be converted to aryllithium species, which are highly reactive nucleophiles. These can then be used to introduce the SF5 group. The versatility of organometallic chemistry allows for the synthesis of a wide array of SF5-substituted aromatic compounds, which are precursors to molecules like this compound. unf.edu

Chemo- and Regioselective Synthesis of the Benzylic Alcohol Moiety

Once the 4-(pentafluorosulfur)aryl scaffold is in place, the next critical stage is the selective formation of the benzylic alcohol functional group. This can be achieved through various synthetic routes, primarily involving the reduction of corresponding aldehydes or carboxylic acid derivatives, or through the addition of organometallic reagents to carbonyl compounds.

Reductive Methodologies for 4-(Pentafluorosulfur)benzaldehyde and Carboxylic Acid Derivatives

The reduction of a carbonyl group is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding benzaldehyde (B42025) or carboxylic acid derivative serves as a key intermediate. A variety of reducing agents can be employed for this purpose, with the choice depending on the specific substrate and desired selectivity.

For the reduction of aldehydes to primary alcohols, mild reducing agents are often preferred to avoid over-reduction or side reactions. While specific examples for 4-(pentafluorosulfur)benzaldehyde are not detailed in the provided search results, general methods for benzaldehyde reduction are applicable. researchgate.net

The reduction of carboxylic acids to benzyl alcohols requires more powerful reducing agents. Historically, reagents like lithium aluminum hydride (LiAlH4) and diborane (B8814927) have been used for such transformations. google.com However, their industrial-scale use can be hazardous. google.com More recent and safer methods, such as the use of zinc borohydride, have been developed for the reduction of polyfluorinated benzoic acids. researchgate.net A process for preparing benzyl alcohols from aryl bromides via formylation and subsequent reduction using a formate (B1220265) has also been described, which could be applicable to fluorine-containing substituents. google.com

| Precursor | Reducing Agent | Product | Reference |

| 4-(Trifluoromethoxy)benzoic acid | Lithium alanate | 4-(Trifluoromethoxy)benzyl alcohol | google.com |

| 4-(Trifluoromethoxy)benzoic acid | Diborane | 4-(Trifluoromethoxy)benzyl alcohol | google.com |

| Polyfluorobenzoic acid | Zinc borohydride | Polyfluorobenzyl alcohol | researchgate.net |

| Aryl bromide | Carbon monoxide and formate | Benzyl alcohol | google.com |

Grignard or Organolithium Additions to SF5-Containing Carbonyl Substrates

An alternative and powerful method for constructing the benzylic alcohol moiety involves the nucleophilic addition of Grignard or organolithium reagents to a carbonyl compound. pressbooks.publibretexts.org This approach allows for the formation of a new carbon-carbon bond simultaneously with the creation of the alcohol functionality. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. pressbooks.pubyoutube.com This addition breaks the carbon-oxygen pi bond, forming a tetrahedral intermediate which, upon acidic workup, is protonated to yield the alcohol. pressbooks.pub

When a Grignard reagent reacts with an aldehyde, a secondary alcohol is produced. pressbooks.pub The reaction of a Grignard reagent with a ketone results in a tertiary alcohol. masterorganicchemistry.com In the context of synthesizing this compound, if one were to start with a suitable SF5-containing electrophile, a formylating agent could introduce the aldehyde functionality, which could then be reacted with a simple organometallic reagent like methylmagnesium bromide if further alkylation were desired, though for the parent benzyl alcohol, reduction is the more direct route.

It is important to note that Grignard reagents also react with esters, but this typically leads to the addition of two equivalents of the Grignard reagent and the formation of a tertiary alcohol. libretexts.orgmasterorganicchemistry.com They can also react with carbon dioxide to form carboxylic acids after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com

| Carbonyl Substrate | Organometallic Reagent | Product Type (after workup) | Reference |

| Aldehyde | Grignard Reagent | Secondary Alcohol | pressbooks.pubmasterorganicchemistry.com |

| Ketone | Grignard Reagent | Tertiary Alcohol | masterorganicchemistry.com |

| Ester | Grignard Reagent (2 equiv.) | Tertiary Alcohol | libretexts.orgmasterorganicchemistry.com |

| Carbon Dioxide | Grignard Reagent | Carboxylic Acid | masterorganicchemistry.commasterorganicchemistry.com |

Advanced Purification and Isolation Techniques for SF5 Compounds

The purification and isolation of pentafluorosulfur-containing compounds present unique challenges due to their physical and chemical properties. The high lipophilicity of the SF5 group often necessitates specialized purification techniques. nih.gov

Column chromatography on silica (B1680970) gel is a standard method for the purification of SF5-containing organic compounds. nih.gov The choice of eluent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is critical for achieving good separation. nih.gov The progress of the purification can be monitored by techniques such as thin-layer chromatography.

Given the often crystalline nature of these compounds, recrystallization can be an effective final purification step. The choice of solvent for recrystallization is determined by the solubility profile of the specific SF5 compound.

For volatile or thermally stable SF5 compounds, distillation or sublimation under reduced pressure can be employed. The unique properties of the SF5 group, such as its high density and hydrophobicity, can also be exploited in separation techniques like liquid-liquid extraction. nih.gov

Characterization of the purified this compound would be accomplished using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.

Chemical Reactivity and Transformation Studies of 4 Pentafluorosulfur Benzyl Alcohol

Reactivity Profile of the SF5 Group in 4-(Pentafluorosulfur)benzyl alcohol

The pentafluorosulfur group is renowned for its exceptional stability and potent electron-withdrawing nature, often exceeding that of the more common trifluoromethyl (CF3) group. These characteristics profoundly influence the reactivity of the aromatic ring to which it is attached.

Stability under Diverse Reaction Conditions

The SF5 group exhibits remarkable stability across a wide range of chemical environments, a key attribute for its use in the synthesis of complex molecules. This stability is largely due to the high strength of the sulfur-fluorine bonds.

Acidic and Basic Environments: The pentafluorosulfur group is generally inert to both acidic and basic conditions. This robustness allows for chemical transformations to be carried out on other parts of the molecule without degradation of the SF5 moiety.

Oxidative and Reductive Environments: The SF5 group is highly resistant to both oxidation and reduction. This stability is a significant advantage in synthetic chemistry, as it permits the use of a wide array of oxidizing and reducing agents to modify other functional groups within the molecule without affecting the SF5 group.

Electronic and Steric Influence on Aromatic Ring Reactivity

The potent electron-withdrawing and steric properties of the SF5 group significantly modulate the reactivity of the benzene (B151609) ring in this compound.

Electrophilic Aromatic Substitution (EAS): The SF5 group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. Its strong negative inductive effect (-I) withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. The substitution, when it does occur, is directed to the meta position, as the ortho and para positions are more strongly deactivated due to the electron-withdrawing resonance effect.

Table 1: Comparison of Hammett Constants for SF5 and CF3 Groups

| Substituent | σm | σp |

| SF5 | 0.59 | 0.68 |

| CF3 | 0.43 | 0.54 |

This table illustrates the superior electron-withdrawing capacity of the SF5 group compared to the CF3 group, as indicated by the higher Hammett constants.

Nucleophilic Aromatic Substitution (NAS): The strong electron-withdrawing nature of the SF5 group activates the aromatic ring towards nucleophilic aromatic substitution. By significantly reducing the electron density of the ring, it facilitates the attack of nucleophiles, particularly at the ortho and para positions relative to the SF5 group. This is a key feature that can be exploited in the synthesis of various derivatives.

Transformations of the Benzylic Alcohol Functionality

The benzylic alcohol group in this compound can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives. While specific experimental data for the reactions of this compound is not extensively available in the reviewed literature, its reactivity can be inferred based on the behavior of other benzyl (B1604629) alcohols, particularly those bearing strong electron-withdrawing groups.

Esterification Reactions and Derivatives

Esterification of this compound can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid catalyst or a base. The resulting esters are valuable intermediates in organic synthesis. For instance, reaction with acetic anhydride (B1165640) would be expected to yield 4-(pentafluorosulfur)benzyl acetate.

Table 2: Hypothetical Esterification of this compound

| Reagent | Expected Product |

| Acetic Anhydride | 4-(Pentafluorosulfur)benzyl acetate |

| Benzoyl Chloride | 4-(Pentafluorosulfur)benzyl benzoate (B1203000) |

Etherification Reactions

The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form the corresponding alkoxide, which then reacts with an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would be expected to produce 4-(pentafluorosulfur)benzyl methyl ether.

Table 3: Hypothetical Etherification of this compound

| Reagents | Expected Product |

| 1. NaH2. CH3I | 4-(Pentafluorosulfur)benzyl methyl ether |

| 1. NaH2. CH3CH2Br | 4-(Pentafluorosulfur)benzyl ethyl ether |

Derivatization to Other Functional Groups

The benzylic alcohol can be converted to other important functional groups, such as halides and carbonyls.

Halogenation: The hydroxyl group can be replaced by a halogen atom using various halogenating agents. For instance, reaction with thionyl chloride (SOCl2) or a phosphorus halide like PBr3 would be expected to yield the corresponding 4-(pentafluorosulfur)benzyl chloride or bromide, respectively.

Formation of Carbonyls: Oxidation of the primary alcohol in this compound would lead to the formation of 4-(pentafluorosulfur)benzaldehyde. A variety of oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), which are known for the selective oxidation of primary alcohols to aldehydes. The strong electron-withdrawing nature of the SF5 group may influence the rate of these reactions.

Table 4: Hypothetical Derivatization of this compound

| Transformation | Reagent(s) | Expected Product |

| Halogenation (Chlorination) | SOCl2 | 4-(Pentafluorosulfur)benzyl chloride |

| Halogenation (Bromination) | PBr3 | 4-(Pentafluorosulfur)benzyl bromide |

| Oxidation | PCC or MnO2 | 4-(Pentafluorosulfur)benzaldehyde |

Coupling Reactions Involving C-O Bond Functionalization

The hydroxyl group of this compound is a prime site for functionalization, enabling the construction of ethers and esters through various coupling reactions. The reactivity of this benzylic alcohol is comparable to other benzyl alcohols, allowing its participation in well-established synthetic methodologies. organic-chemistry.orgnih.gov

Prominent among these methods is the Mitsunobu reaction , which facilitates the conversion of primary and secondary alcohols into a wide array of functional groups, including esters and ethers, under mild conditions. organic-chemistry.orgwikipedia.org This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds through the formation of an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group, allowing for nucleophilic attack. organic-chemistry.org For this compound, this provides a reliable route to form C-O bonds with various acidic nucleophiles, such as carboxylic acids, to yield the corresponding esters. organic-chemistry.orgmdpi.com

Another significant method for C-O bond formation is the Buchwald-Hartwig cross-coupling reaction . While renowned for C-N bond formation, variations of this palladium-catalyzed reaction can be used to form aryl ethers from alcohols and aryl halides. organic-chemistry.orgwikipedia.orgyoutube.com This methodology offers an alternative to harsher classical methods like the Ullmann condensation. wikipedia.org For a substrate like this compound, this reaction would involve coupling with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base to furnish the corresponding diaryl ether.

Furthermore, direct etherification reactions of benzylic alcohols are well-documented. organic-chemistry.org For instance, alkoxyhydrosilanes have been shown to mediate the cross-etherification between secondary benzyl alcohols and aliphatic alcohols, proceeding through a carbocation intermediate. nih.govrsc.orgresearchgate.net This suggests that under certain acidic or Lewis acidic conditions, this compound can be converted to unsymmetrical ethers.

Below is a summary of typical conditions for these coupling reactions as applied to benzylic alcohols.

Interactive Table: Conditions for C-O Bond Functionalization of Benzylic Alcohols

| Reaction Name | Typical Reagents | Nucleophile (Example) | Solvent | Key Feature |

|---|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Carboxylic Acid (R-COOH) | THF, Diethyl Ether | Mild conditions, inversion of stereochemistry. organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig C-O Coupling | Pd Catalyst, Phosphine Ligand, Base | Phenol (Ar-OH) | Toluene, Dioxane | Forms diaryl ethers, good functional group tolerance. organic-chemistry.orgwikipedia.org |

| Williamson Ether Synthesis | Strong Base (e.g., NaH) | Alkyl Halide (R-X) | THF, DMF | Classic method for forming ethers from alkoxides. organic-chemistry.org |

| Silane-Mediated Etherification | Alkoxyhydrosilane | Aliphatic Alcohol (R-OH) | Alcohol (as solvent) | Forms unsymmetrical ethers via a carbocation intermediate. nih.govrsc.org |

Chemoselectivity in Multifunctional SF₅-Containing Compounds

Chemoselectivity is a critical consideration in the synthesis of complex molecules bearing multiple functional groups. The distinct electronic properties of the SF₅-substituted aromatic ring influence the reactivity of the benzylic alcohol, allowing for selective transformations.

Studies on the reactivity of benzyl alcohols demonstrate that they can be selectively functionalized in the presence of other types of alcohols. For example, a rapid and high-yielding chlorination of benzylic alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) occurs under neutral conditions, while aliphatic alcohols remain unreacted. organic-chemistry.org This high degree of selectivity is attributed to the enhanced stability of the benzylic carbocation-like transition state. organic-chemistry.org

In the context of a multifunctional molecule containing a this compound moiety alongside a primary or secondary aliphatic alcohol, it is possible to selectively target the benzylic position for reactions like oxidation or substitution. The electron-withdrawing nature of the pentafluorosulfur group can modulate the reactivity of the benzylic C-H and O-H bonds, which can be exploited for chemoselective synthesis. For example, direct oxidation of benzyl ethers to benzoate esters can be achieved under specific conditions, highlighting the unique reactivity of the benzylic position. siu.edu

The table below illustrates the concept of chemoselectivity in reactions involving a hypothetical multifunctional compound containing the this compound core.

Interactive Table: Chemoselective Reactions on a Hypothetical SF₅-Containing Diol

| Reagent/Condition | Targeted Site | Other Functional Group (Unreactive) | Reaction Type |

|---|---|---|---|

| TCT, DMSO organic-chemistry.org | Benzylic Alcohol | Primary Aliphatic Alcohol | Selective Chlorination |

| MnO₂ | Benzylic Alcohol | Secondary Aliphatic Alcohol | Selective Oxidation |

| Mitsunobu Reagents (1 eq.) | Primary Aliphatic Alcohol | Benzylic Alcohol (sterically more hindered) | Selective Etherification/Esterification |

| Palladium/Ligand/Base | Aryl Bromide | Benzylic Alcohol | Buchwald-Hartwig Amination |

Stereochemical Considerations in Reactions of this compound

When the benzylic carbon of this compound is a stereocenter, the stereochemical outcome of its reactions is of paramount importance. The mechanism of the substitution reaction at this chiral center dictates whether the product will be formed with retention, inversion, or racemization of configuration.

Reactions that proceed via a direct bimolecular nucleophilic substitution (Sₙ2) mechanism are expected to result in a complete inversion of the stereocenter. The Mitsunobu reaction is a classic example of such a transformation. organic-chemistry.orgwikipedia.org When a chiral, non-racemic secondary alcohol is subjected to Mitsunobu conditions, the incoming nucleophile displaces the activated hydroxyl group from the backside, leading to the product with inverted stereochemistry. organic-chemistry.orgmdpi.comnih.gov Therefore, the reaction of a chiral, enantiomerically enriched this compound derivative under Mitsunobu conditions would be expected to yield a product with high stereointegrity and inverted configuration.

Conversely, reactions that involve the formation of a planar benzylic carbocation intermediate, typical of a unimolecular nucleophilic substitution (Sₙ1) mechanism, will lead to racemization. beilstein-journals.org The nucleophile can attack the carbocation from either face with equal probability, resulting in a mixture of enantiomers. Some etherification reactions of secondary benzyl alcohols have been proposed to proceed through such a carbocation intermediate. researchgate.net The stability of the benzylic carbocation, enhanced by the phenyl ring, makes an Sₙ1 pathway plausible under certain conditions (e.g., strongly acidic or Lewis acidic). The strong electron-withdrawing nature of the SF₅ group would destabilize an adjacent carbocation, potentially disfavoring a pure Sₙ1 mechanism, but mixed Sₙ1/Sₙ2 pathways could still lead to partial racemization. beilstein-journals.org

The stereochemical outcome is thus highly dependent on the chosen reaction conditions and reagents, as summarized below.

Interactive Table: Expected Stereochemical Outcomes for Reactions at a Chiral SF₅-Benzylic Center

| Reaction Type | Proposed Mechanism | Expected Stereochemical Outcome | Rationale |

|---|---|---|---|

| Mitsunobu Reaction organic-chemistry.orgwikipedia.org | Sₙ2 | Inversion | Backside attack of the nucleophile on the alkoxyphosphonium intermediate. |

| Silane-Mediated Etherification researchgate.net | Sₙ1-like | Racemization | Proceeds via a planar benzylic carbocation intermediate. |

| Chlorination (TCT/DMSO) organic-chemistry.org | Primarily Sₙ2 | Partial Inversion | The reaction mechanism largely follows an Sₙ2 pathway. |

| Enzymatic Sulfation nih.gov | Enzyme-controlled | High Stereospecificity | The enzyme's chiral active site dictates the reaction with only one enantiomer. |

Mechanistic Investigations of Reactions Involving 4 Pentafluorosulfur Benzyl Alcohol

Elucidation of Reaction Pathways for SF₅ Introduction and Subsequent Transformations

The synthesis of 4-(pentafluorosulfur)benzyl alcohol itself is a crucial first step for its use as a chemical building block. While specific literature on the direct synthesis of this alcohol is scarce, the preparation of SF₅-substituted aromatic compounds generally follows established routes. One common strategy involves the introduction of the SF₅ group onto an aromatic ring, which can then be further functionalized. For instance, the reaction of nitro-(pentafluorosulfonyl)benzenes with nucleophiles has been explored for creating various SF₅-containing heterocycles. nih.gov A plausible synthetic route to this compound could involve the formylation of a suitable SF₅-substituted aryl precursor followed by reduction, a method that has been successfully applied to other fluorine-containing benzyl (B1604629) alcohols. google.com

Once formed, this compound can undergo a variety of transformations characteristic of benzyl alcohols. These reactions, however, are profoundly influenced by the strongly electron-withdrawing SF₅ group in the para position. Mechanistic pathways for key reactions are expected to be analogous to those of other benzyl alcohols, but with altered reactivity profiles.

Friedel-Crafts Type Reactions: Benzyl alcohols can be activated in situ to partake in Friedel-Crafts benzylation of arenes. This typically proceeds through the formation of a benzylic carbocation intermediate. rsc.org For this compound, the reaction would likely follow an Sₙ1-type mechanism, where the alcohol is first activated, for example by a strong acid or a reagent like XtalFluor-E, to generate a leaving group. rsc.orgacs.org Subsequent departure of the leaving group would form a benzylic carbocation. However, the powerful electron-withdrawing nature of the SF₅ group is expected to significantly destabilize this carbocation, thus impeding the reaction rate compared to benzyl alcohol or its derivatives with electron-donating substituents.

Oxidation to Aldehyde: The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. Mechanistic studies on the oxidation of substituted benzyl alcohols have revealed pathways involving the formation of a chromate (B82759) ester in the case of oxidation by dichromate, or the transfer of a hydride ion to the oxidant. orientjchem.orgacs.org For this compound, the oxidation would likely proceed through a similar mechanism. The electron-withdrawing SF₅ group would facilitate the removal of the hydroxyl proton but hinder the cleavage of the C-H bond, which is often the rate-determining step. acs.org

Deoxygenation: The direct deoxygenation of benzyl alcohols has been achieved through photoredox catalysis, involving the in situ activation of the hydroxyl group. nih.gov Mechanistic investigations suggest a process of reversible acylative activation, followed by single-electron reduction. nih.gov In the case of this compound, the electron-deficient nature of the aromatic ring could influence the efficiency of the photocatalytic cycle.

Understanding the Directing Effects of the SF₅ Group on Chemical Reactivity

The pentafluorosulfur group is one of the most electron-withdrawing substituents known in organic chemistry, exerting a powerful influence on the reactivity of the molecule to which it is attached. rowansci.comresearchgate.net Its effect is primarily inductive, with a smaller resonance contribution. researchgate.net This strong electron-withdrawing character has profound implications for the reactivity of the benzylic alcohol moiety in this compound.

Influence on the Benzylic Carbon: The SF₅ group significantly depletes electron density from the aromatic ring and, by extension, from the benzylic carbon. This has several consequences:

Destabilization of Cationic Intermediates: In reactions that proceed via a benzylic carbocation, such as Sₙ1-type substitutions or Friedel-Crafts reactions, the SF₅ group will strongly destabilize the positively charged intermediate. researchgate.net This will increase the activation energy for the formation of the carbocation, thereby slowing down the reaction rate considerably compared to benzyl alcohols with electron-neutral or electron-donating groups.

Stabilization of Anionic Intermediates: Conversely, the SF₅ group would stabilize any developing negative charge on the benzylic carbon or within the aromatic ring. While less common for benzyl alcohol reactions, this effect is pertinent in other contexts.

Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the SF₅ group increases the acidity of the hydroxyl proton in this compound compared to unsubstituted benzyl alcohol. A predicted pKa value for this compound is around 13.80, indicating it is a stronger acid than typical benzyl alcohols. chemicalbook.com This enhanced acidity can facilitate reactions where deprotonation of the alcohol is a key step.

Directing Effects in Electrophilic Aromatic Substitution: While the primary focus here is on the reactions of the alcohol functionality, it is worth noting that the SF₅ group is a strong deactivating group and a meta-director for electrophilic aromatic substitution on the benzene (B151609) ring.

The table below summarizes the expected effects of the SF₅ group on the reactivity of the benzyl alcohol moiety in comparison to other substituents.

| Substituent (at para-position) | Electronic Effect | Effect on Benzylic Carbocation Stability | Expected Reaction Rate in Sₙ1 Type Reactions |

| -OCH₃ | Strongly Electron-Donating | Strongly Stabilizing | Fast |

| -CH₃ | Electron-Donating | Stabilizing | Moderate to Fast |

| -H | Neutral | Neutral | Moderate |

| -Cl | Weakly Electron-Withdrawing | Weakly Destabilizing | Slow |

| -NO₂ | Strongly Electron-Withdrawing | Strongly Destabilizing | Very Slow |

| -SF₅ | Very Strongly Electron-Withdrawing | Very Strongly Destabilizing | Extremely Slow |

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic Studies: Kinetic investigations of the oxidation of a series of para-substituted benzyl alcohols by acidified dichromate have shown a clear trend in reactivity. orientjchem.org The reaction rate is enhanced by electron-donating groups and retarded by electron-withdrawing groups. The observed order of reactivity was p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. orientjchem.org Given that the SF₅ group is significantly more electron-withdrawing than the nitro group (Hammett constant σₚ for SF₅ is 0.68, while for NO₂ it is 0.78, though other sources place SF₅ as more electron-withdrawing), it can be confidently predicted that the rate of oxidation for this compound would be even slower than that for 4-nitrobenzyl alcohol under similar conditions.

The following table presents kinetic data for the oxidation of various substituted benzyl alcohols, providing a basis for estimating the reactivity of the SF₅-substituted analogue.

| Substituent | Rate Constant (k₂ × 10⁴ dm³ mol⁻¹ s⁻¹) |

| p-OCH₃ | 15.8 |

| p-CH₃ | 4.47 |

| -H | 2.00 |

| p-Cl | 0.89 |

| p-NO₂ | 0.25 |

| p-SF₅ | Predicted to be < 0.25 |

| Data adapted from a study on oxidation by acidified dichromate. orientjchem.org |

Derivatization and Scaffold Construction from 4 Pentafluorosulfur Benzyl Alcohol

Synthesis of Novel SF₅-Containing Ethers and Esters

The hydroxyl group of 4-(pentafluorosulfur)benzyl alcohol is readily derivatized to form ethers and esters using standard synthetic protocols. These reactions are fundamental for modifying the steric and electronic properties of the molecule, which can be crucial for tuning its function in various applications.

Ethers can be prepared via Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide.

Esters are typically synthesized by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine), or directly with a carboxylic acid under acid catalysis (Fischer esterification). These esterification reactions allow for the introduction of a vast range of R-groups, creating extensive libraries of SF₅-containing compounds. A recent study detailed the synthesis of an ester, (3-bromo-5-(pentafluoro-λ⁶-sulfanyl)benzyl acetyl-L-tryptophanate), which demonstrated significant binding affinity for the NK1 receptor. researchgate.net

The table below illustrates representative ether and ester derivatives that can be synthesized from this compound.

| Derivative Type | Reagent | Product Name |

| Ether | Methyl iodide | 1-(Methoxymethyl)-4-(pentafluorosulfur)benzene |

| Ether | Benzyl (B1604629) bromide | 1-(Benzyloxymethyl)-4-(pentafluorosulfur)benzene |

| Ester | Acetyl chloride | 4-(Pentafluorosulfur)benzyl acetate |

| Ester | Benzoyl chloride | 4-(Pentafluorosulfur)benzyl benzoate (B1203000) |

Formation of SF₅-Substituted Aldehydes and Ketones

Oxidation of the primary alcohol functionality in this compound provides a direct route to 4-(pentafluorosulfur)benzaldehyde. This transformation can be accomplished using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to prevent over-oxidation to the carboxylic acid.

The resulting aldehyde is a valuable intermediate for further carbon-carbon bond-forming reactions. For instance, it can react with Grignard or organolithium reagents to produce secondary alcohols, which can then be oxidized to the corresponding SF₅-substituted ketones.

Furthermore, SF₅-containing ketones can be synthesized through alternative routes that leverage related starting materials. For example, the Davis reaction of meta- or para-nitro-(pentafluorosulfonyl)benzenes with arylacetonitriles yields SF₅-containing benzisoxazoles. beilstein-journals.orgnih.gov Subsequent reduction of these heterocycles with iron in acetic acid affords SF₅-substituted ortho-aminobenzophenones, which are a class of aromatic ketones, in high yields. nih.gov Research has also been conducted on the synthesis of α-SF₅ ketones through methods like the oxypentafluorosulfanylation of alkynes. researchgate.net

Preparation of SF₅-Arylmethyl Amines and Other Nitrogen-Containing Derivatives

The synthesis of nitrogen-containing derivatives from this compound is critical for developing new pharmaceuticals and agrochemicals. The alcohol can be converted into a good leaving group, typically a benzyl halide (e.g., 4-(pentafluorosulfur)benzyl bromide), by treatment with reagents like PBr₃. This halide can then undergo nucleophilic substitution with ammonia, primary, or secondary amines to yield the corresponding SF₅-arylmethyl amines. An alternative route involves substitution with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or by catalytic hydrogenation) to give the primary amine.

More complex nitrogen-containing structures, such as amides and amino acids, have been a major focus of research.

Amides: Potent meta-diamide insecticides have been synthesized by coupling 3-benzamido-2-fluorobenzoic acid with various 4-SF₅-anilines. nih.govresearchgate.netmdpi.com This work highlights the utility of the SF₅-aryl motif in creating complex, biologically active molecules. nih.gov

Amino Acids: The first syntheses of aromatic pentafluorosulfanyl-containing amino acids have been reported. nih.govresearchgate.net These syntheses were achieved via a Negishi cross-coupling strategy, demonstrating that the SF₅ group is compatible with standard peptide synthesis and deprotection methods. beilstein-journals.orgnih.govresearchgate.net This opens the door to incorporating SF₅-phenylalanine derivatives into peptides to modify their structure, stability, and activity. nih.gov

| Derivative Type | Synthetic Intermediate | Key Reaction | Product Class |

| Primary Amine | 4-(Pentafluorosulfur)benzyl bromide | Azide substitution & Reduction | SF₅-Arylmethylamines |

| Dipeptide | Boc-D-(4-SF₅)-Phe-OBn | Peptide coupling | SF₅-Containing Peptides |

| Diamide | 4-SF₅-Anilines | Amide coupling | SF₅-Containing Insecticides |

Elaboration into Polyfunctional SF₅-Scaffolds for Chemical Biology or Materials Science Research

The 4-(pentafluorosulfur)benzyl framework is an excellent starting point for building polyfunctional scaffolds. These are complex molecules with multiple, strategically placed functional groups designed for specific applications in chemical biology and materials science.

In chemical biology , the SF₅ group can be incorporated into peptides and other bioactive molecules to serve as a unique probe or to enhance biological activity. nih.gov For example, SF₅-containing amino acids have been successfully integrated into dipeptides, demonstrating their utility as building blocks for modifying peptides. nih.govresearchgate.net The development of potent SF₅-containing insecticides, which are highly functionalized diamides, further underscores the value of this scaffold in creating new crop-protecting agents with high efficacy. nih.govresearchgate.net

In materials science , the high lipophilicity and stability of the SF₅ group make it an attractive component for advanced materials like liquid crystals and specialty polymers. chemrxiv.org The derivatization of this compound into esters and ethers (as described in 6.1) is a key step in creating the mesogenic cores required for liquid crystalline behavior.

Moreover, novel synthetic methods are expanding the possibilities for creating complex scaffolds. For instance, the oxidation of SF₅-containing phenols and anilines can lead to dearomatization, forming aliphatic SF₅-substituted muconic acid derivatives, which are highly functionalized linear scaffolds. figshare.com

Development of SF₅-Containing Heterocyclic Compounds

Heterocyclic chemistry is a cornerstone of drug discovery, and incorporating the SF₅ group into these ring systems is a promising strategy for developing new therapeutic agents. researchgate.net While not always starting directly from this compound, its derivatives, such as the corresponding anilines, alkynes, or nitroarenes, are key precursors for these syntheses.

Notable examples include:

Quinolines and Quinazolines: SF₅-substituted quinolines and quinazolines have been prepared from SF₅-containing ortho-aminobenzophenones. nih.gov These ketones are themselves derived from nitro-(pentafluorosulfanyl)benzenes, demonstrating a multi-step pathway to these important N-heterocycles. beilstein-journals.orgnih.gov

Indoles and Azaindoles: An efficient, telescoped synthesis of 2-SF₅-indoles and azaindoles has been developed starting from 2-ethynylanilines. nih.gov The process involves the radical addition of SF₅Cl to the alkyne followed by a cyclization reaction. nih.gov

Pyrroles: SF₅-substituted pyrrole (B145914) carboxylic acid esters have been prepared via the cycloaddition of an azomethine ylide to a pentafluorosulfanylalkyne, followed by oxidation. nih.gov

Benzisoxazoles: These heterocycles are readily formed through the Davis reaction between nitro-(pentafluorosulfonyl)benzenes and various arylacetonitriles. beilstein-journals.orgnih.gov

These synthetic routes provide access to a new chemical space of SF₅-functionalized heterocycles, offering novel scaffolds for medicinal chemistry and materials research. nih.govnih.gov

Advanced Applications in Organic Synthesis and Chemical Research

4-(Pentafluorosulfur)benzyl alcohol as a Building Block in Complex Molecule Synthesis

The chemical structure of this compound, featuring a reactive benzylic hydroxyl group and a stable, property-modifying SF5-substituted aromatic ring, makes it a versatile precursor in multi-step organic synthesis. Its utility as a building block stems from the ability to chemically modify the alcohol functional group while retaining the core SF5-phenyl scaffold.

The primary alcohol group can be readily oxidized under standard conditions to form the corresponding 4-(pentafluorosulfur)benzaldehyde. This aldehyde is a key intermediate for creating new carbon-carbon and carbon-nitrogen bonds. For instance, metal-catalyzed additions of arylboronic acids to 4-(pentafluorosulfur)benzaldehyde have been developed to synthesize a range of novel SF5-containing diarylmethanols. rsc.org A palladium-based catalytic system has been shown to be effective for the racemic synthesis of these compounds, while a ruthenium-based system with a chiral ligand enables enantioselective additions. rsc.org

Furthermore, the alcohol can be converted into a variety of other functional groups, expanding its synthetic utility. For example, it serves as a precursor for the synthesis of 4-SF5-anilines. nih.gov These anilines are crucial building blocks for more complex molecules, such as novel meta-diamide insecticides. In one reported synthesis, 4-SF5-anilines were condensed with a benzoic acid derivative to produce biologically active compounds. nih.govresearchgate.net This demonstrates how the 4-(pentafluorosulfur)benzyl moiety can be incorporated into larger, more intricate molecular architectures. The photocatalytic deoxyfluorination of benzyl (B1604629) alcohols to benzyl fluorides using sulfur hexafluoride (SF6) as a fluorinating reagent also highlights a modern synthetic transformation applicable to this scaffold. rsc.org

The following table summarizes key transformations and applications of this compound as a synthetic building block.

| Starting Material Derivative | Reaction Type | Product Class | Application Example |

| 4-(Pentafluorosulfur)benzaldehyde | Metal-catalyzed Arylation | Diaryl-methanols | Chiral Building Blocks rsc.org |

| 4-SF5-Anilines | Amide Condensation | Meta-diamide Insecticides | Agrochemicals nih.govresearchgate.net |

| This compound | Photocatalytic Deoxyfluorination | Benzyl Fluorides | Pharmaceutical Scaffolds rsc.org |

Ligand Design and Catalyst Development Utilizing SF5-Containing Scaffolds

The distinct electronic properties and steric profile of the pentafluorosulfur group make it an attractive component in the design of specialized ligands for metal catalysis. The SF5 group is one of the most electron-withdrawing functional groups known, a property that can significantly influence the electronic environment of a metal center when incorporated into a ligand. rowansci.comthieme-connect.com This modulation can enhance catalytic activity, alter selectivity, and improve catalyst stability.

Scaffolds derived from this compound can be elaborated into various ligand architectures, such as phosphines, N-heterocyclic carbenes (NHCs), or other chelating agents. The development of catalysts often involves creating a scaffold that can pre-organize substrates or create a specific microenvironment around a catalytic center. nih.govnih.gov The rigidity and defined geometry of the SF5-phenyl group can contribute to a well-defined catalyst structure, potentially leading to higher selectivity in asymmetric catalysis.

While specific examples of ligands derived directly from this compound are emerging, the principle is demonstrated in related systems. For example, the enantioselective synthesis of SF5-containing diarylmethanols utilized a chiral ligand, (R,R)-Me-BIPAM, in conjunction with a ruthenium catalyst, showcasing the successful application of asymmetric catalysis to SF5-substituted substrates. rsc.org This success points to the potential for developing new chiral ligands that bear the SF5-moiety itself to further refine such transformations. The development of new catalysts is crucial for expanding the utility of SF5-containing building blocks in drug discovery and materials science. colab.wssciencedaily.com

Exploring SF5-Substituted Compounds as Scaffolds in Medicinal Chemistry Research

The pentafluorosulfur group has garnered significant interest in medicinal chemistry, primarily for its role as a bioisostere of other commonly used chemical groups. nih.govresearchgate.net A bioisostere is a substituent that can replace another group in a biologically active molecule without drastically changing its chemical structure but potentially improving its biological properties. The SF5 group is often considered a "super-trifluoromethyl" group and is also used as a replacement for tert-butyl, halogen, or nitro groups. enamine.netnih.govresearchgate.net

The unique properties of the SF5 group are highly advantageous in drug design:

Enhanced Metabolic Stability : The sulfur-fluorine bonds in the SF5 group are exceptionally strong and stable, making the group resistant to metabolic degradation. rowansci.com This can extend the half-life and duration of action of a drug.

Modulation of Physicochemical Properties : The SF5 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its bioavailability. rowansci.com Despite its high electronegativity, it increases lipophilicity, a combination of properties not found in many other functional groups. nih.gov

Improved Target Binding : The strong electron-withdrawing nature and unique steric profile of the SF5 group can lead to stronger binding interactions with biological targets, potentially increasing a drug's efficacy. rowansci.com

Numerous studies have demonstrated the benefits of incorporating the SF5 group into drug candidates. For example, SF5-derivatives of the antimalarial drug mefloquine (B1676156) showed activity comparable to the original drug, which contains two trifluoromethyl groups. researchgate.net In another study, replacing a key functional group with an SF5-moiety in the anticancer agent vorinostat (B1683920) led to a derivative with increased potency. researchgate.net However, the replacement is not always straightforward. Structure-activity relationship (SAR) studies on a series of p97 inhibitors revealed that an SF5-analogue was significantly less active than its trifluoromethyl and nitro counterparts, highlighting that the interplay of steric and electronic effects can be complex and unpredictable. nih.gov

The table below compares the key properties of the SF5 group with other common bioisosteres.

| Functional Group | Hansch-Fujita Lipophilicity (π) | Hammett Parameter (σp) | Steric Parameter (van der Waals volume, ų) |

| -SF5 | 1.51 | 0.68 | ~86 |

| -CF3 | 0.88 | 0.54 | ~61 |

| -C(CH3)3 | 1.98 | -0.20 | ~88 |

| -Cl | 0.71 | 0.23 | ~24 |

| -NO2 | -0.28 | 0.78 | ~41 |

Note: Values are approximate and can vary based on the molecular context and measurement method. Data compiled from various sources for comparative purposes.

Role in Material Science Precursors and Functional Polymers

The exceptional thermal and chemical stability of the pentafluorosulfanyl group makes it a valuable component in the design of advanced materials. rowansci.com Compounds like this compound serve as precursors to monomers that can be polymerized to create functional polymers with unique and desirable properties. These materials find applications in fields ranging from liquid crystals to specialty polymers. digitellinc.comgoogle.com

A prominent example is the synthesis of fluorinated copolymers. SF5-containing monomers, which may not homopolymerize, can undergo radical copolymerization with other monomers like vinylidene fluoride (B91410) (VDF) and hexafluoropropene (B89477) (HFP). acs.org This process yields novel copolymers that incorporate the SF5 group as a side chain. The presence of the SF5 group can significantly alter the polymer's properties, including its thermal stability, glass transition temperature, and solubility. acs.org

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Green Synthetic Routes

A significant hurdle in the broader application of pentafluorosulfanyl compounds has been the reliance on harsh and hazardous synthetic methods, which often involve toxic reagents like elemental fluorine (F₂) or sulfur hexafluoride (SF₆). digitellinc.comnih.gov A key area of future research will be the development of more environmentally benign and sustainable synthetic pathways to 4-(pentafluorosulfur)benzyl alcohol and its derivatives.

Recent advancements have already paved the way for greener alternatives. Milder, hazardous-reagent-free protocols have been developed that utilize reagents such as trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF) to generate key intermediates like SF₅Cl, avoiding the need for elemental fluorine. digitellinc.comresearchgate.net Further research could focus on optimizing these methods specifically for aryl alcohols.

Moreover, the principles of green chemistry, such as transition-metal-free catalysis, are being applied to the synthesis of related alcohol structures. nih.gov Exploring radical coupling reactions or other metal-free C-C bond-forming strategies initiated by simple bases could provide a more sustainable route to complex derivatives starting from this compound. nih.gov Other promising avenues include the development of solvent-free catalytic oxidation processes to convert the benzyl (B1604629) alcohol to the corresponding aldehyde, reducing waste and separation costs. mdpi.com Future industrial-scale production could benefit from processes where by-products are electrochemically converted back into reagents, creating a closed-loop system that minimizes environmental impact. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The powerful electron-withdrawing nature and high stability of the SF₅ group can dramatically influence the reactivity of the aromatic ring and the benzylic alcohol functional group. rowansci.com While standard transformations like the oxidation of the alcohol to the corresponding benzaldehyde (B42025) have been studied with various benzyl alcohols, exploring this reaction in the context of the 4-SF₅ substituent could reveal unique selectivity or reactivity under specific catalytic conditions. mdpi.comresearchgate.net

Future research should venture beyond these known reactions to explore unprecedented transformations. For instance, studies on other SF₅-substituted aromatics have shown that dearomatization reactions are possible. The oxidation of SF₅-substituted phenols with hydrogen peroxide has been shown to yield novel aliphatic SF₅-containing compounds like muconolactone (B1205914) and maleic acid derivatives. nih.gov Investigating whether this compound can undergo similar ring-opening or dearomatizing transformations could lead to a new class of aliphatic SF₅ building blocks.

Furthermore, the strong electron-withdrawing properties of the SF₅ group can be harnessed to drive novel reactions. The Davis reaction, for example, has been successfully applied to meta- and para-nitro-(pentafluorosulfonyl)benzenes to synthesize SF₅-containing benzisoxazoles, quinolines, and quinazolines. nih.gov This demonstrates the potential of the SF₅ group to activate the aromatic ring for nucleophilic substitution reactions. Exploring the reactivity of the this compound scaffold with a diverse range of nucleophiles and electrophiles could unlock new synthetic pathways to complex and valuable molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of fluorinated compounds, particularly those involving potent reagents, can present significant safety and scalability challenges. Continuous flow chemistry offers a powerful solution by enabling reactions to be performed in small, controlled volumes, which improves heat transfer, enhances safety, and allows for seamless scaling. The first continuous flow synthesis of the crucial reagent pentafluorosulfanyl chloride (SF₅Cl) has been reported, using inexpensive and easy-to-handle starting materials in a custom-designed reactor. d-nb.info This on-demand synthesis provides a safer and more efficient alternative to using pressurized gas cylinders. d-nb.info

Building on this, flow conditions have been successfully developed for the synthesis of SF₅-substituted pyrazoles from SF₅-alkynes, demonstrating the technology's applicability to building complex heterocyclic structures. nih.gov A significant future opportunity lies in adapting these flow chemistry principles for the multi-step synthesis of derivatives starting from this compound.

Integrating these flow processes with automated synthesis platforms represents the next frontier. youtube.com Systems that combine artificial intelligence for route planning with robotic execution in modular, continuous-flow hardware are becoming more prevalent. youtube.com Such platforms can accelerate the discovery and optimization of reaction conditions and rapidly generate libraries of new molecules for screening. youtube.comsigmaaldrich.com By incorporating the synthesis of this compound and its subsequent derivatization into these automated workflows, researchers can dramatically accelerate the exploration of the chemical space around this valuable building block.

Applications in Advanced Analytical Probes and Imaging Agents

One of the most exciting emerging opportunities for SF₅-containing compounds is in the field of biomedical imaging. Fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging technique that offers the potential for "label-free" drug detection and theranostics, as it produces virtually no background signal in biological systems. nih.gov However, its application has been limited by a low signal-to-noise ratio (SNR). acs.org

Recent studies have revealed that the pentafluorosulfanyl (SF₅) group is a superior ¹⁹F MRI reporter group compared to the widely used trifluoromethyl (CF₃) group. acs.orgacs.org In a direct comparison using derivatives of the drug teriflunomide, the SF₅ analogue provided a significantly better SNR, which could be critical for in vivo drug detection. nih.govacs.org The SF₅ group's unique electronic structure, with two distinct fluorine environments (one axial, four equatorial), provides a clear spectral signature. acs.org

This discovery positions this compound as an exceptionally valuable building block for the design of next-generation ¹⁹F MRI probes and imaging agents. Its benzyl alcohol functionality allows for straightforward chemical modification and conjugation to targeting vectors, drugs, or other reporter moieties. Future research will likely focus on incorporating this scaffold into novel molecular probes designed for high-sensitivity imaging of biological processes and diseases. Beyond MRI, the unique electronic properties of the SF₅ group make it of interest for tuning the characteristics of optoelectronic materials, an application that could be extended to the development of advanced optical probes and sensors. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the pentafluorosulfur group into benzyl alcohol derivatives?

- Methodological Answer : Fluorinated benzyl alcohols are typically synthesized via nucleophilic aromatic substitution or catalytic fluorination. For example, 4-(trifluoromethyl)benzyl alcohol is prepared using trifluoromethylation reagents like Ruppert–Prakash reagent (TMSCF₃) under anhydrous conditions . For sulfur-containing fluorinated analogs, thiol- or sulfonyl-based intermediates may be used, followed by fluorination. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature control (0–25°C) to mitigate side reactions.

Q. How can 4-(pentafluorosulfur)benzyl alcohol be purified, and what challenges arise due to its fluorine content?

- Methodological Answer : High fluorine content increases hydrophobicity, complicating crystallization. Techniques include:

- Distillation : Use reduced pressure (e.g., 60 mmHg for 2,3,4,5,6-pentafluorobenzyl alcohol, bp 114–115°C ).

- Chromatography : Reverse-phase HPLC with C18 columns and methanol/water gradients.

- Recrystallization : Solvent pairs like hexane/ethyl acetate (1:3) at low temperatures (−20°C) .

- Key Challenge : Fluorinated compounds often exhibit low solubility; inert atmospheres (N₂/Ar) are recommended to prevent degradation.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming fluorination patterns (δ −60 to −80 ppm for CF₃ groups ).

- LC-MS : Electrospray ionization (ESI) in negative mode for high-resolution mass verification.

- Elemental Analysis : Combustion analysis to validate C, H, F, and S content .

Advanced Research Questions

Q. How does the pentafluorosulfur group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing nature of the pentafluorosulfur group enhances electrophilicity at the benzyl carbon. Kinetic studies using 4-(trifluoromethyl)benzyl alcohol show 10–30× faster reaction rates in SN₂ mechanisms compared to benzyl alcohol . For quantitative analysis, monitor reactions via in-situ ¹⁹F NMR or conduct Hammett studies to correlate substituent effects with rate constants.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .

- pH Sensitivity : Hydrolytic stability tests (pH 1–13, 25–60°C) indicate degradation at pH >10 due to hydroxide ion attack on the sulfur-fluorine bond. Buffered solutions (pH 4–7) are optimal .

Q. How can researchers detect trace amounts of this compound in environmental or biological matrices?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2 mL methanol after sample loading (100 mL matrix, pH adjusted to 6.5) .

- Detection : UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm). Quantify via MRM transitions targeting m/z 176→97 (characteristic fragment) .

Contradictions and Limitations

- Fluorine vs. Sulfur Effects : While 4-(trifluoromethyl)benzyl alcohol data provide a methodological foundation, the pentafluorosulfur group’s steric and electronic differences may alter reactivity. Researchers should validate assumptions via controlled experiments.

- Synthetic Gaps : No direct evidence for pentafluorosulfur synthesis exists in the provided materials; extrapolation from fluorinated analogs is required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。